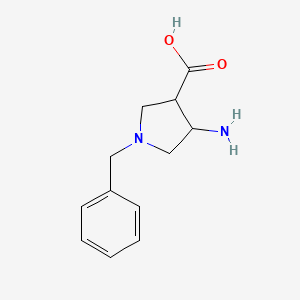
4-Amino-1-benzylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-benzylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H16N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an amino group, a benzyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-benzylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Amination: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-benzylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-benzylpyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Amino-1-benzylpyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules, while the benzyl group can participate in hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-phenylpyrrolidine-3-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.
4-Amino-1-methylpyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of a benzyl group.
4-Amino-1-ethylpyrrolidine-3-carboxylic acid: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
4-Amino-1-benzylpyrrolidine-3-carboxylic acid is unique due to the presence of the benzyl group, which can enhance its hydrophobic interactions and potentially improve its binding affinity to certain biological targets. This structural feature may also influence its chemical reactivity and stability.
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
4-amino-1-benzylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c13-11-8-14(7-10(11)12(15)16)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,15,16) |
InChI-Schlüssel |
KVLDMWDFGYIIAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B13549137.png)
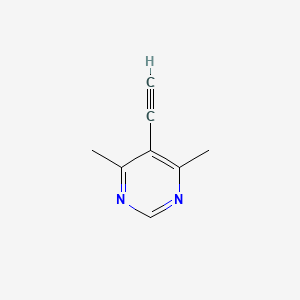
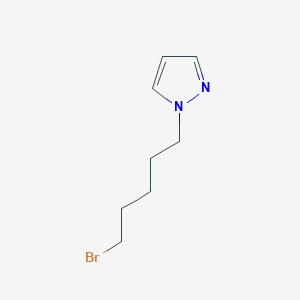

![1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride](/img/structure/B13549158.png)
![3-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13549171.png)

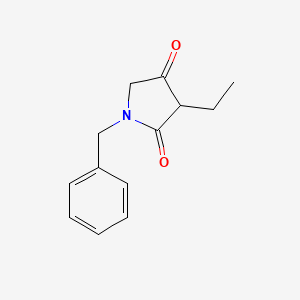
![[Bromo(isocyanato)methyl]benzene](/img/structure/B13549180.png)
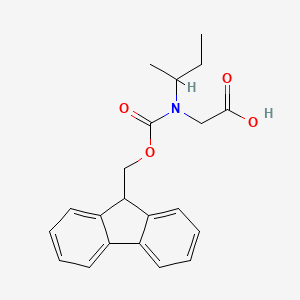

![2-amino-1-{1H-pyrazolo[4,3-b]pyridin-3-yl}ethan-1-one dihydrochloride](/img/structure/B13549198.png)
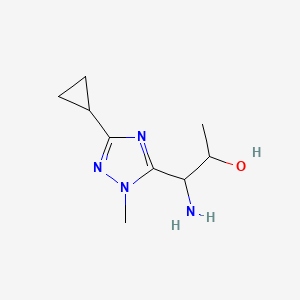
![2-Amino-2-(1H-benzo[d]imidazol-5-yl)ethan-1-ol](/img/structure/B13549210.png)
